REACTION_CXSMILES
|
C([NH:19]CC(O)CN1CCN(CC(O)CNCCCCCCCCC=CCCCCCCCC)CC1)CCCCCCCC=CCCCCCCCC.BrCCC[N:57]1[C:61](=[O:62])[C:60]2=[CH:63][CH:64]=[CH:65][CH:66]=[C:59]2[C:58]1=[O:67].C(N(C(C)C)CC)(C)C>CN(C=O)C.C(Cl)(Cl)Cl>[C:58]([NH2:19])(=[O:67])[C:59]1[C:60](=[CH:63][CH:64]=[CH:65][CH:66]=1)[C:61]([NH2:57])=[O:62]
|
Name
|
Compound 3
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC=CCCCCCCCC)NCC(CN1CCN(CC1)CC(CNCCCCCCCCC=CCCCCCCCC)O)O
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with water (4×300 ml)
|
Type
|
CUSTOM
|
Details
|
The chloroform was removed on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)N)=CC=CC1)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |